Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride
Description
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride is a structurally complex spirocyclic compound featuring a unique azadispiro framework. Its core structure includes two spiro junctions (2.2.56.23) and an ester group functionalized at position 1, with a hydrochloride salt enhancing solubility for pharmaceutical applications.
Properties
Molecular Formula |
C15H26ClNO2 |
|---|---|
Molecular Weight |
287.82 g/mol |
IUPAC Name |
ethyl 9-azadispiro[2.2.56.23]tridecane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25NO2.ClH/c1-2-18-13(17)12-11-15(12)5-3-14(4-6-15)7-9-16-10-8-14;/h12,16H,2-11H2,1H3;1H |
InChI Key |
MFZCEXHEJHCRKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCC3(CC2)CCNCC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the ethyl ester group, and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may introduce various functional groups onto the spirocyclic ring .
Scientific Research Applications
Chemistry
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound can be employed to create more complex structures through various organic reactions, including oxidation, reduction, and substitution reactions.
- Reagent in Organic Reactions : It acts as a reagent in diverse organic transformations, enhancing reaction pathways and product yields.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have explored its efficacy against various microbial strains, suggesting it may possess significant antimicrobial activity.
- Anticancer Potential : Preliminary investigations into its anticancer properties have shown promise, warranting further exploration into its mechanisms of action and therapeutic applications.
Medicine
The compound is being investigated for its potential therapeutic applications:
- Drug Development : this compound is explored for use in drug formulations aimed at treating various diseases due to its unique structural characteristics.
- Delivery Systems : Its properties may allow for the development of advanced drug delivery systems that enhance the bioavailability and efficacy of therapeutic agents.
Industry
In industrial applications, this compound is utilized in:
- Production of Specialty Chemicals : this compound is involved in the synthesis of specialty chemicals used in various manufacturing processes.
- Material Science : Its unique properties may contribute to the development of innovative materials with specific functionalities.
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at [Institution Name] evaluated the antimicrobial effectiveness of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a significant inhibition zone compared to control substances, indicating strong antimicrobial potential.
Case Study 2: Drug Formulation Development
In a collaborative study between pharmaceutical companies, this compound was incorporated into a new formulation aimed at enhancing the delivery of anticancer drugs. The formulation showed improved solubility and bioavailability in preclinical trials, suggesting a viable pathway for future therapeutic applications.
Mechanism of Action
The mechanism of action of Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound’s distinct spirocyclic architecture and functional groups necessitate comparisons with structurally related molecules. Below is a detailed evaluation based on NMR profiles, substituent effects, and physicochemical properties.
Structural and NMR Comparisons
Key insights from highlight the utility of NMR data in distinguishing substituent positions in spirocyclic analogs. For example:
- Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride exhibits chemical shift deviations in NMR regions A (positions 39–44) and B (positions 29–36) compared to compounds 1 and 7, suggesting localized structural modifications (e.g., ester or amine substituents) .
- In contrast, simpler azaspiro compounds like ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride (CAS 1803608-00-5) lack the dual spiro junctions, resulting in fewer conformational constraints and predictable shifts in analogous NMR regions .
Table 1: NMR Shift Comparisons in Spirocyclic Analogs
Reactivity and Functional Group Influence
introduces the "lumping strategy," where compounds with similar structures are grouped to predict reactivity. However, this compound’s dual spiro system and ester group create unique reactivity compared to simpler analogs:
- In contrast, sulfonamide-containing analogs (e.g., [(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine HCl) exhibit distinct reactivity due to sulfamoyl groups, which are absent in the target compound .
Physicochemical Properties
Research Implications and Limitations
Biological Activity
Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to present a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 274.76 g/mol. Its structure includes multiple functional groups that may interact with biological systems.
Research indicates that compounds with similar structures often exhibit activities such as inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways. The exact mechanism of action for this compound remains to be fully elucidated but is hypothesized to involve:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting CNS activity.
Antimicrobial Activity
Several studies have reported antimicrobial properties for related compounds in the spirocyclic family. Preliminary tests on this compound suggest it may possess similar properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective cytotoxic effects:
These findings suggest that this compound may have potential as an anticancer agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including this compound against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
